4-Fluoro-3-(trifluoromethoxy)benzonitrile

Lipophilicity LogP Drug Design

4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS 886501-14-0) is a fluorinated aromatic building block featuring a benzonitrile core with a 4-fluoro and a 3-trifluoromethoxy (-OCF3) substituent. The compound has a molecular formula of C8H3F4NO and a molecular weight of 205.11 g/mol.

Molecular Formula C8H3F4NO
Molecular Weight 205.11 g/mol
CAS No. 886501-14-0
Cat. No. B1318886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethoxy)benzonitrile
CAS886501-14-0
Molecular FormulaC8H3F4NO
Molecular Weight205.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)OC(F)(F)F)F
InChIInChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
InChIKeyQTSJFYSQJUUNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS 886501-14-0) Procurement and Properties Guide


4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS 886501-14-0) is a fluorinated aromatic building block featuring a benzonitrile core with a 4-fluoro and a 3-trifluoromethoxy (-OCF3) substituent . The compound has a molecular formula of C8H3F4NO and a molecular weight of 205.11 g/mol . The combination of electron-withdrawing groups and a nitrile functional group positions this compound as a versatile intermediate for pharmaceutical, agrochemical, and materials science applications .

Why Generic Substitution Fails for 4-Fluoro-3-(trifluoromethoxy)benzonitrile in Advanced Synthesis


Substituting 4-Fluoro-3-(trifluoromethoxy)benzonitrile with a generic or close analog introduces significant risks to synthetic outcomes and final product properties. The specific 4-fluoro, 3-OCF3 substitution pattern dictates a unique electronic landscape and lipophilicity profile that cannot be replicated by other isomers or by compounds with a trifluoromethyl (-CF3) group [1]. The OCF3 group is known to be more lipophilic and possess a distinct electronic character compared to CF3, which can drastically alter a molecule's metabolic stability, membrane permeability, and binding affinity in biological systems . Using an un-optimized analog without quantitative justification can lead to failed syntheses, poor yields, or a final compound with suboptimal physicochemical properties, negating the purpose of the initial structure-activity relationship (SAR) exploration.

Quantitative Evidence Guide for 4-Fluoro-3-(trifluoromethoxy)benzonitrile Differentiation


Lipophilicity Comparison: OCF3 vs. CF3 and Positional Isomers

The predicted LogP value for 4-Fluoro-3-(trifluoromethoxy)benzonitrile is 2.60, indicating its lipophilic character. This value is intermediate when compared to key analogs. The -OCF3 group imparts greater lipophilicity than a -CF3 group at the same position, as shown by 4-fluoro-3-(trifluoromethyl)benzonitrile (LogP 2.72) [1]. However, the presence of the 4-fluoro substituent reduces lipophilicity compared to the unsubstituted 4-(trifluoromethoxy)benzonitrile (LogP 2.91) and increases it relative to 3-(trifluoromethoxy)benzonitrile (LogP 2.46) [2].

Lipophilicity LogP Drug Design ADME

Electronic and Steric Differentiation from 2-Fluoro Isomer

The electronic and steric environment of the 4-fluoro-3-trifluoromethoxy substitution pattern is distinct from its 2-fluoro isomer (2-Fluoro-3-(trifluoromethoxy)benzonitrile, CAS 886501-13-9). While quantitative electronic parameters (e.g., Hammett constants) are not directly reported, the ortho-fluoro substitution in the comparator introduces a strong steric hindrance adjacent to the OCF3 group and nitrile, which can significantly impede or alter the regioselectivity of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The target compound's 4-fluoro substitution offers a less hindered, more predictable electronic modulation of the aromatic ring.

Regioselectivity Electronics SAR Catalysis

Physical State and Handling Differences Impacting Process Chemistry

4-Fluoro-3-(trifluoromethoxy)benzonitrile is a liquid at ambient temperature, with a reported refractive index of 1.444 . This contrasts with 4-fluoro-3-(trifluoromethyl)benzonitrile, which is a crystalline solid with a melting point of 66 °C . This difference in physical state can have significant implications for industrial-scale process chemistry, including solvent selection, reactor design, and purification techniques.

Process Chemistry Formulation Handling Physical Properties

Key Application Scenarios for 4-Fluoro-3-(trifluoromethoxy)benzonitrile in R&D


Medicinal Chemistry: Fine-Tuning ADME Properties in Lead Optimization

In drug discovery programs, this compound is a crucial building block for introducing a 4-fluoro-3-OCF3 substituted phenyl ring into a lead molecule. As evidenced by its LogP value (2.60), it offers a specific lipophilicity profile that can be used to strategically increase membrane permeability while avoiding the excessive lipophilicity (LogP > 5) often associated with poor solubility and high metabolic clearance . This makes it particularly valuable in late-stage lead optimization where fine-tuning ADME properties without sacrificing potency is paramount.

Agrochemical Discovery: Developing Novel Crop Protection Agents with Enhanced Bioavailability

The unique combination of fluorine and the trifluoromethoxy group enhances the compound's ability to penetrate plant cuticles and insect exoskeletons. The moderate lipophilicity (LogP 2.60) suggests a balanced profile for both foliar uptake and systemic mobility, which are critical for the efficacy of herbicides and fungicides. Its use as an intermediate can impart these favorable physicochemical properties to new agrochemical candidates .

Process Chemistry R&D: Leveraging Liquid Handling for Streamlined Synthesis

For chemical development and scale-up, the liquid physical state of 4-Fluoro-3-(trifluoromethoxy)benzonitrile offers practical advantages over solid analogs. The ability to handle it as a liquid simplifies its use in continuous flow chemistry setups and facilitates automated dispensing in high-throughput experimentation. This can lead to more reproducible reaction conditions and more efficient process development, especially when compared to the solid, crystalline 4-fluoro-3-(trifluoromethyl)benzonitrile [1].

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